

Application Notes and Protocols for In Vitro Kinase Assay of MAP855

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Compound of Interest

Compound Name: MAP855

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These application notes provide a detailed protocol for determining the in vitro potency of **MAP855**, a selective and ATP-competitive inhibitor of MEK1 and MEK2 kinases. The described methodology utilizes a luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to the kinase activity. This protocol is designed for a 96-well or 384-well plate format, making it suitable for high-throughput screening and inhibitor profiling.

Introduction

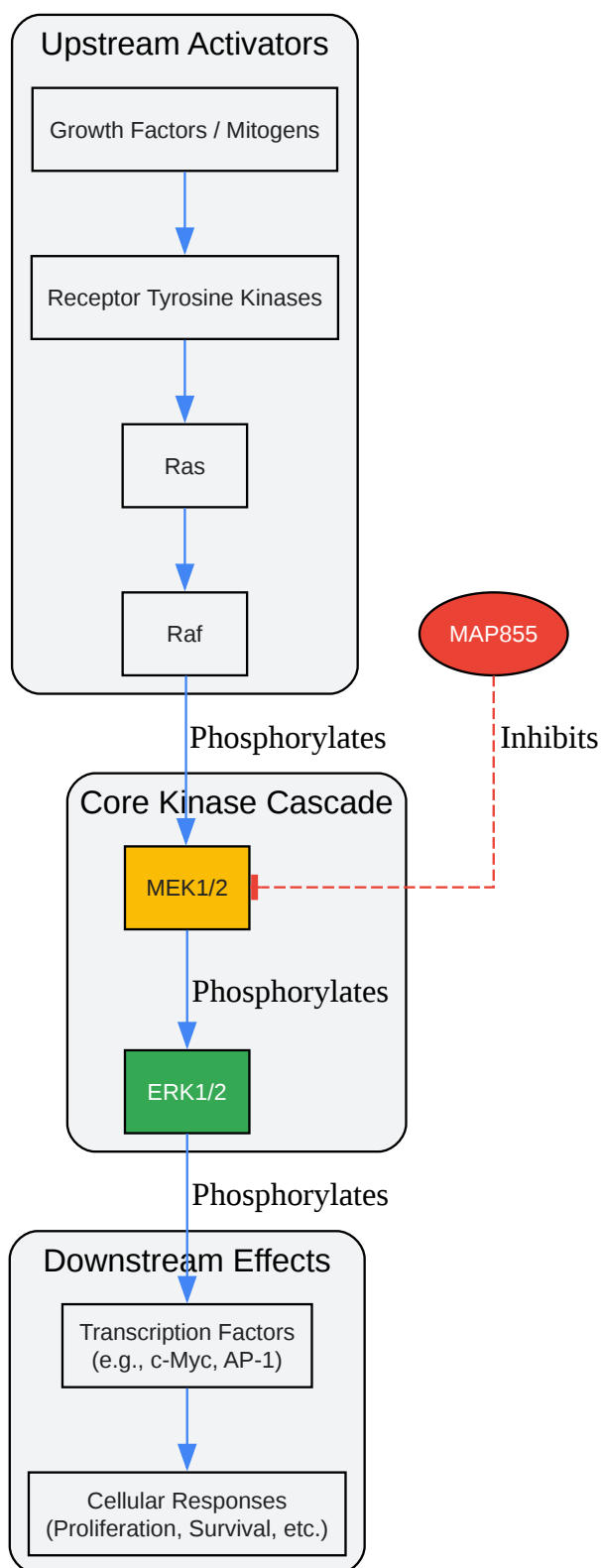
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is frequently observed in various cancers, making its components attractive targets for therapeutic intervention.[2] **MAP855** is a potent and selective inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[3] This document outlines a robust in vitro assay to quantify the inhibitory activity of **MAP855** on MEK1/2 kinases by measuring the phosphorylation of their downstream substrate, inactive ERK2.[2][4][5]

Principle of the Assay

The in vitro kinase assay for **MAP855** is based on the quantification of ADP produced during the phosphorylation of inactive ERK2 by MEK1 or MEK2. The reaction is initiated by the

addition of ATP. In the presence of an inhibitor like **MAP855**, the kinase activity of MEK1/2 is reduced, leading to a decrease in the amount of ADP produced. The ADP level is measured using a commercially available kit, such as ADP-Glo™, which converts the generated ADP into a luminescent signal. The intensity of the luminescence is directly proportional to the kinase activity.

Signaling Pathway of MEK1/2



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Caption: The Raf-MEK-ERK signaling cascade inhibited by **MAP855**.

Experimental Protocols

Materials and Reagents

- Recombinant active MEK1 or MEK2 kinase
- Recombinant inactive ERK2 kinase (substrate)
- **MAP855** inhibitor
- Adenosine 5'-triphosphate (ATP)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Dithiothreitol (DTT)
- ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection kit)
- White, opaque 96-well or 384-well assay plates
- Luminometer

Reagent Preparation

- Kinase Assay Buffer: Prepare a 1X kinase assay buffer. For example: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, and 0.1 mg/mL BSA. Keep on ice.
- DTT Solution: Prepare a fresh 10 mM stock solution of DTT in sterile water.
- Complete Kinase Assay Buffer: Add DTT to the 1X Kinase Assay Buffer to a final concentration of 1 mM just before use.
- ATP Solution: Prepare a stock solution of ATP in sterile water. The final concentration in the assay will typically be at or near the K_m of the kinase for ATP.
- MEK1/2 Enzyme Solution: Thaw the recombinant MEK1 or MEK2 enzyme on ice. Dilute the enzyme to the desired working concentration in Complete Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

- **Inactive ERK2 Substrate Solution:** Thaw the recombinant inactive ERK2 on ice. Dilute the substrate to the desired working concentration in Complete Kinase Assay Buffer. A typical concentration is in the range of 0.5-1 μM .
- **MAP855 Inhibitor Solutions:** Prepare a stock solution of **MAP855** in 100% DMSO. Create a serial dilution of **MAP855** in DMSO to generate a range of concentrations for the IC_{50} determination. Further dilute these solutions into the Complete Kinase Assay Buffer. The final DMSO concentration in the assay should be $\leq 1\%$.

Assay Procedure

- **Inhibitor and Enzyme Addition:** To the wells of a white, opaque assay plate, add 5 μL of the diluted **MAP855** solution or DMSO for the control wells. Then, add 10 μL of the diluted MEK1/2 enzyme solution to all wells.
- **Pre-incubation:** Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add 10 μL of the inactive ERK2 substrate and ATP mixture to each well to initiate the kinase reaction.
- **Kinase Reaction:** Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized.
- **ADP Detection:** After the kinase reaction, proceed with the ADP detection according to the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves:
 - Adding 25 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Adding 50 μL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

- **Background Subtraction:** Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements.
- **Percentage of Inhibition Calculation:** Calculate the percentage of inhibition for each **MAP855** concentration using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{Signal_inhibitor} - \text{Signal_no_enzyme}) / (\text{Signal_DMSO} - \text{Signal_no_enzyme}))$
- **IC₅₀ Determination:** Plot the percentage of inhibition against the logarithm of the **MAP855** concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value.

Quantitative Data Summary

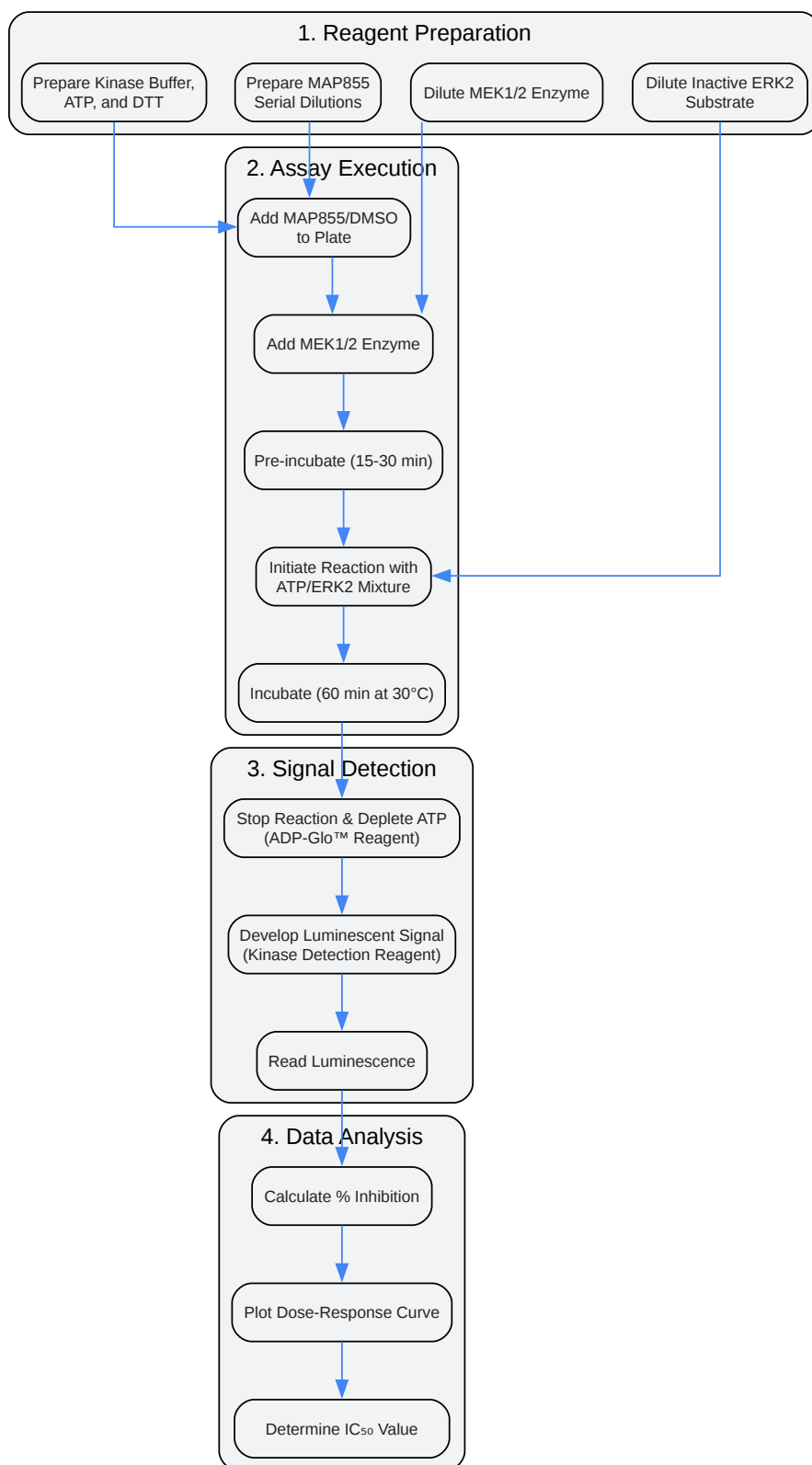
Parameter	Recommended Concentration/Value	Notes
Reagents		
MEK1 or MEK2 Enzyme	1-10 nM	Optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.
Inactive ERK2 Substrate	0.5-1 μ M	Substrate concentration should be near its K_m for the kinase for competitive inhibitor studies.
ATP	10-100 μ M	Should be at or near the K_m for ATP for the specific kinase.
MAP855	0.1 nM - 10 μ M (serial dilution)	A wide range of concentrations is recommended to accurately determine the IC_{50} .
Final DMSO Concentration	$\leq 1\%$	High concentrations of DMSO can inhibit kinase activity.
Reaction Conditions		
Pre-incubation Time (Inhibitor)	15-30 minutes	Allows for inhibitor binding to the kinase.
Kinase Reaction Time	60 minutes	Should be within the linear range of the reaction.
Reaction Temperature	30°C	Can be performed at room temperature, but 30°C is often optimal.
Detection		
ADP-Glo™ Reagent Incubation	40 minutes	As per manufacturer's protocol.

Kinase Detection Reagent
Incubation

30-60 minutes

As per manufacturer's
protocol.

Experimental Workflow



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Caption: Workflow for the in vitro kinase assay of **MAP855**.

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